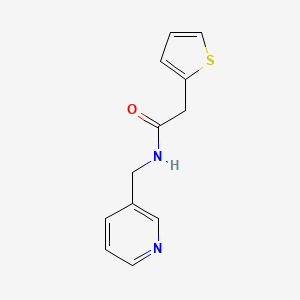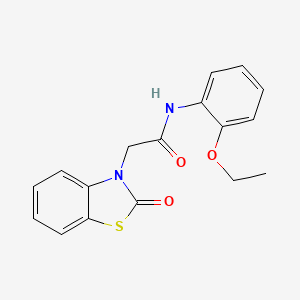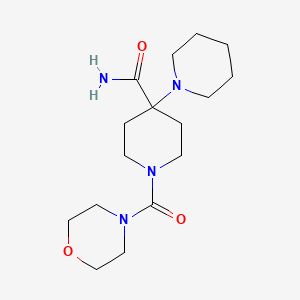![molecular formula C18H16N4S B5551777 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B5551777.png)
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrazolopyrimidine derivatives, such as 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine, typically involves multi-step chemical reactions. A common approach is the reaction of thiosemicarbazide, phenyl hydrazine, hydrazine hydrate, thiourea, or urea with precursor compounds under specific conditions, such as microwave irradiation, to yield these derivatives with good to excellent yields. These synthesis processes are characterized by their efficiency and the ability to generate a variety of related compounds through slight modifications in the starting materials or reaction conditions (Khan et al., 2014).
Molecular Structure Analysis
The molecular structure of pyrazolopyrimidine derivatives is often elucidated using various spectroscopic methods, including IR, 1H NMR, 13C NMR, MS, and elemental analyses. These techniques provide detailed information about the arrangement of atoms within the molecule, the presence of functional groups, and the molecular geometry. The structure is crucial for understanding the compound's reactivity and interaction with other molecules. High-resolution crystallography studies further complement these findings by offering insight into the three-dimensional configuration of these molecules (Chen, Weng, & Jin, 1999).
Chemical Reactions and Properties
Pyrazolopyrimidine derivatives undergo various chemical reactions, contributing to their wide range of applications. They can participate in nucleophilic substitution reactions, cyclocondensation, and coupling reactions with different reagents, leading to the formation of novel compounds with potentially interesting biological activities. The reactivity of these compounds is influenced by their molecular structure, particularly the presence and position of substituents on the pyrazolopyrimidine core, which can significantly affect their chemical properties (Ogurtsov & Rakitin, 2021).
科学的研究の応用
Synthesis and Biological Evaluation
Synthesis and Antimicrobial Potential : A study by Deohate and Palaspagar (2020) highlighted the synthesis of pyrimidine linked pyrazole heterocyclic compounds through microwave irradiative cyclocondensation. These compounds were evaluated for their insecticidal and antibacterial potential against certain insects and microorganisms, demonstrating the relevance of such compounds in developing new antimicrobial agents Deohate & Palaspagar, 2020.
Antimicrobial and Anticancer Activities : Alsaedi, Farghaly, and Shaaban (2019) synthesized a novel series of pyrazolo[1,5-a]pyrimidine derivatives containing phenylsulfonyl moieties. These compounds showed antimicrobial activities exceeding that of reference drugs and highlighted the significance of the structural configuration in biological activity Alsaedi, Farghaly, & Shaaban, 2019.
Anticancer and Anti-5-lipoxygenase Agents : Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives and evaluated their anticancer and anti-5-lipoxygenase activities, demonstrating potential therapeutic applications in cancer treatment and inflammation control Rahmouni et al., 2016.
Chemical Reactivity and Physical Properties Study : A foundational study by Bergmann, Frank, and Neiman (1979) on the chemical reactivity and physical properties of pyrazolo[3,4-d]pyrimidines and related compounds provides insight into the structural stability and reactivity, essential for designing new molecules with desired biological activities Bergmann, Frank, & Neiman, 1979.
Antifungal Effect Study : Jafar et al. (2017) focused on the antifungal effects of pyrimidin-amine derivatives, providing a basis for developing new antifungal agents targeting specific fungi like Aspergillus terreus and Aspergillus niger Jafar et al., 2017.
作用機序
将来の方向性
特性
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4S/c1-11-9-12(2)22(21-11)17-15-10-16(14-7-5-4-6-8-14)23-18(15)20-13(3)19-17/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHMIPJTOPTRBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C3C=C(SC3=NC(=N2)C)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(4-chlorophenyl)-5-ethyl-9-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5551717.png)
![5-bromo-2-[(2,4-dichlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5551721.png)



![2-(1H-indol-3-yl)-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5551755.png)
![N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-phenylacetamide](/img/structure/B5551763.png)


![1-(4-chlorophenyl)-4-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-5-methyl-2-piperazinone](/img/structure/B5551784.png)
